molecular formula C12H13BrN2O B13794137 8'-Bromo-spiro(cyclopentane-1,4'-(3'H)-1',2',3',4'-tetrahydroquinazoline)-2'-one CAS No. 885267-16-3

8'-Bromo-spiro(cyclopentane-1,4'-(3'H)-1',2',3',4'-tetrahydroquinazoline)-2'-one

Cat. No.: B13794137
CAS No.: 885267-16-3
M. Wt: 281.15 g/mol
InChI Key: JKGBRRWQIJENFV-UHFFFAOYSA-N
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Description

8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.

    Spiro Formation: The spiro linkage can be introduced by reacting the quinazoline intermediate with a cyclopentane derivative under specific conditions.

    Bromination: The final step involves the bromination of the spiro compound using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization: Formation of additional rings through cyclization reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Biochemical Research: Used in studies to understand biological pathways and mechanisms.

Industry

    Material Science:

    Agrochemicals: Investigated for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spiro structure could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spiro compounds with different ring structures or substituents.

    Quinazoline Derivatives: Compounds with a quinazoline core but different functional groups.

Uniqueness

The uniqueness of 8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one lies in its specific combination of a spiro linkage, a bromine atom, and a quinazoline moiety. This unique structure could confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

885267-16-3

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

8-bromospiro[1,3-dihydroquinazoline-4,1'-cyclopentane]-2-one

InChI

InChI=1S/C12H13BrN2O/c13-9-5-3-4-8-10(9)14-11(16)15-12(8)6-1-2-7-12/h3-5H,1-2,6-7H2,(H2,14,15,16)

InChI Key

JKGBRRWQIJENFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3=C(C(=CC=C3)Br)NC(=O)N2

Origin of Product

United States

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